5-(methylsulfonyl)-N-(1-phenylethyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
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Overview
Description
5-METHANESULFONYL-N-(1-PHENYLETHYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoxazepine ring, a methanesulfonyl group, and a phenylethyl substituent. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHANESULFONYL-N-(1-PHENYLETHYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis may include:
- Formation of the benzoxazepine ring through cyclization reactions.
- Introduction of the methanesulfonyl group via sulfonation reactions.
- Attachment of the phenylethyl group through alkylation reactions.
Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for cost-effectiveness and efficiency. Continuous flow reactors and automated synthesis platforms may be employed to achieve consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
5-METHANESULFONYL-N-(1-PHENYLETHYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzoxazepine ring can be reduced under specific conditions to yield tetrahydro derivatives.
Substitution: The phenylethyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfonyl group may yield sulfone derivatives, while reduction of the benzoxazepine ring may produce tetrahydrobenzoxazepine derivatives.
Scientific Research Applications
5-METHANESULFONYL-N-(1-PHENYLETHYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-METHANESULFONYL-N-(1-PHENYLETHYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-FLUORO-5-METHANESULFONYL-N-(1-PHENYLETHYL)ANILINE
- 5-METHANESULFONYL-N-(1-PHENYLETHYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE
Uniqueness
Compared to similar compounds, 5-METHANESULFONYL-N-(1-PHENYLETHYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications and industrial uses.
Properties
Molecular Formula |
C19H22N2O4S |
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Molecular Weight |
374.5 g/mol |
IUPAC Name |
5-methylsulfonyl-N-(1-phenylethyl)-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C19H22N2O4S/c1-14(15-8-4-3-5-9-15)20-19(22)18-12-13-21(26(2,23)24)16-10-6-7-11-17(16)25-18/h3-11,14,18H,12-13H2,1-2H3,(H,20,22) |
InChI Key |
WIHDARVWUZDXAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CCN(C3=CC=CC=C3O2)S(=O)(=O)C |
Origin of Product |
United States |
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